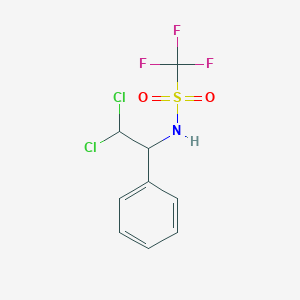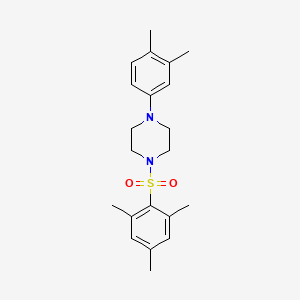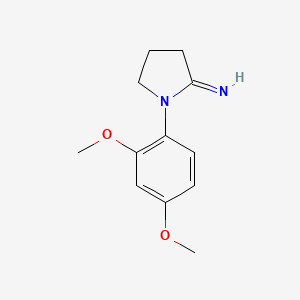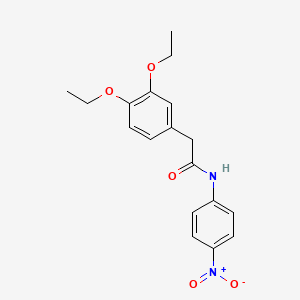
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide is a synthetic organic compound characterized by the presence of dichloro, phenylethyl, and trifluoromethanesulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide typically involves the nucleophilic dichloromethylation of aromatic N-tert-butylsulfinyl aldimines with (dichloromethyl)trimethylsilane at low reaction temperatures. The reaction mixture is slowly warmed to room temperature to yield the desired product . Additionally, the compound can be synthesized through the radical mono-dechlorination of α-(trichloromethyl)amines using Bu3SnH as the reductant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, are likely to be applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloro or trifluoromethanesulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s dichloro and trifluoromethanesulfonamide groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
N-(2,2-dichloro-1-phenylethyl)benzamide: This compound shares the dichloro and phenylethyl groups but differs in the presence of a benzamide group instead of a trifluoromethanesulfonamide group.
α-(dichloromethyl)amines: These compounds have a similar dichloromethyl group and are used in various synthetic applications.
Uniqueness
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C9H8Cl2F3NO2S |
|---|---|
Peso molecular |
322.13 g/mol |
Nombre IUPAC |
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C9H8Cl2F3NO2S/c10-8(11)7(6-4-2-1-3-5-6)15-18(16,17)9(12,13)14/h1-5,7-8,15H |
Clave InChI |
KAECIWUNRQRUQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(Cl)Cl)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11507417.png)
![3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(2E)-3-phenylprop-2-enoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507424.png)


![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11507433.png)

![2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B11507446.png)
![(2Z)-2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B11507450.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11507482.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11507486.png)
![3-(4-chlorophenyl)-11-(3-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507490.png)
![ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11507495.png)
![N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B11507496.png)
